2-(5-Fluoropyridin-3-yl)butanoic acid
Overview
Description
2-(5-Fluoropyridin-3-yl)butanoic acid is a versatile compound used in various scientific research fields. Its unique properties make it an ideal candidate for studying chemical reactions and developing new pharmaceuticals. The compound has a molecular formula of C9H10FNO2 and a molecular weight of 183.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-(5-Fluoropyridin-3-yl)butanoic acid, often involves the use of fluorinating agents and specific reaction conditions. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method involves the Baltz-Schiemann reaction, where 2-amino-5-fluoropyridine is synthesized from 2-amino-5-nitropyridine through a series of transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom on the pyridine ring enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with other molecules . This can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
5-Fluoropyridine-3-boronic acid: Used as a pharmaceutical intermediate with applications in drug development.
2-Amino-5-fluoropyridine: A precursor for synthesizing various biologically active compounds.
Uniqueness: 2-(5-Fluoropyridin-3-yl)butanoic acid is unique due to its specific structure, which combines a fluorinated pyridine ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(5-fluoropyridin-3-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-8(9(12)13)6-3-7(10)5-11-4-6/h3-5,8H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEMIADAMPAWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250056-46-2 | |
Record name | 2-(5-fluoropyridin-3-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.